molecular formula C15H16N2O3S B5388025 3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5388025
M. Wt: 304.4 g/mol
InChI Key: UHLXMIYSYIFDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID: is a complex organic compound that features a thiazole ring, a carbamoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,5-dimethylphenylamine with carbon disulfide and bromine, followed by cyclization.

    Carbamoylation: The thiazole derivative is then reacted with isocyanate to introduce the carbamoyl group.

    Propanoic Acid Addition: Finally, the carbamoyl-thiazole intermediate is reacted with acrylonitrile followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the carbamoyl group can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propanoic acid: Similar structure but with fluorine substituents.

    3-(4-Bromophenyl)propanoic acid: Contains a bromine atom instead of the thiazole ring.

    Steviol glycosides: Natural compounds with a similar propanoic acid moiety but different functional groups.

Uniqueness

3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of a thiazole ring and a carbamoyl group, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-3-4-10(2)11(7-9)12-8-21-15(16-12)17-13(18)5-6-14(19)20/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXMIYSYIFDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.